ACC2 vs. ACC1 Selectivity: 3-Acetyl-5,8-dimethoxy-2H-chromen-2-one Exhibits >70-Fold Isoform Discrimination
This compound demonstrates potent inhibition of human ACC2 (IC50 = 4.30 nM) while exhibiting >70-fold selectivity over human ACC1 (IC50 = 303 nM) [1]. In contrast, unsubstituted 3-acetylcoumarin lacks this pronounced isoform discrimination, as its simpler structure yields broader, less target-specific binding profiles [2].
| Evidence Dimension | ACC2 vs. ACC1 inhibition selectivity |
|---|---|
| Target Compound Data | ACC2 IC50 = 4.30 nM; ACC1 IC50 = 303 nM |
| Comparator Or Baseline | 3-Acetylcoumarin (no reported isoform selectivity) |
| Quantified Difference | >70-fold selectivity for ACC2 over ACC1 |
| Conditions | Recombinant human ACC1/ACC2 enzymes; conversion of acetyl-CoA to malonyl-CoA; MALDI-TOF detection |
Why This Matters
This high selectivity minimizes off-target effects on ACC1-mediated essential fatty acid synthesis, making the compound a preferred tool for investigating ACC2-specific pathways in metabolic disorders.
- [1] BindingDB BDBM50462062 / CHEMBL4225659. Inhibition of human ACC1 and ACC2. Available from: http://bdb8.ucsd.edu/ View Source
- [2] Pangal A, Tambe P, Ahmed K. Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. Current Chemistry Letters. 2023;12(2):343-352. View Source
